2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone
Overview
Description
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is an organic compound with the molecular formula C22H38O2 and a molecular weight of 334.54 g/mol . This compound is known for its unique structure, which includes two bulky tert-butyl groups attached to a hydroquinone core. It is typically found as a white to light yellow or light orange powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone involves the alkylation of hydroquinone with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone undergoes several types of chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced back to its hydroquinone form from its quinone derivatives.
Substitution: The tert-butyl groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various quinone derivatives and substituted hydroquinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone has several applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of various polymers and resins to enhance their stability and longevity.
Mechanism of Action
The mechanism of action of 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone primarily involves its antioxidant properties. The hydroquinone core can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells and materials. This electron donation process involves the formation of quinone derivatives, which can be reduced back to the hydroquinone form, allowing the compound to act as a cyclic antioxidant .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butylhydroquinone: Similar structure but with tert-butyl groups instead of 1,1,3,3-tetramethylbutyl groups.
2,6-Di-tert-butylhydroquinone: Another hydroquinone derivative with tert-butyl groups at different positions.
2,5-Di-tert-amylhydroquinone: Contains tert-amyl groups instead of tert-butyl groups.
Uniqueness
2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone is unique due to the presence of the bulky 1,1,3,3-tetramethylbutyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly effective as a stabilizer in polymers and resins, offering superior protection against oxidative degradation compared to other similar compounds .
Properties
IUPAC Name |
2,5-bis(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O2/c1-19(2,3)13-21(7,8)15-11-18(24)16(12-17(15)23)22(9,10)14-20(4,5)6/h11-12,23-24H,13-14H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZVCMRASJQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)CC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052733 | |
Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
903-19-5, 63123-15-9 | |
Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=903-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000903195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063123159 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediol, 2,5-bis(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediol, bis(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7052733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.810 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis(1,1,3,3-tetramethylbutyl)hydroquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.043 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TBHQ impact Staphylococcus aureus virulence?
A1: The research demonstrates that TBHQ effectively inhibits several virulence factors in Staphylococcus aureus []. Specifically, at a concentration of 1 µg/mL, TBHQ significantly reduces biofilm formation in both methicillin-sensitive and methicillin-resistant strains []. This concentration also diminishes the bacteria's hemolytic activity and lipase production, further reducing its pathogenic potential []. Importantly, this inhibitory effect occurs at a concentration where TBHQ exhibits minimal toxicity to the nematode Caenorhabditis elegans and does not hinder Brassica rapa seed germination or growth [].
Q2: What is the mechanism behind TBHQ's effect on Staphylococcus aureus?
A2: While the exact mechanism requires further investigation, the study reveals that TBHQ suppresses the expression of RNAIII []. RNAIII is a crucial regulatory molecule in the quorum sensing system of Staphylococcus aureus, responsible for controlling the expression of various virulence factors, including those involved in biofilm formation and toxin production []. Therefore, by downregulating RNAIII, TBHQ disrupts quorum sensing, leading to a significant decrease in the bacteria's ability to produce virulence factors and establish biofilms [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.